3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate
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Overview
Description
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate is an organosilicon compound that features both a silyl group and a methacrylate group. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a coupling agent, adhesion promoter, and in the synthesis of specialized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with a silyl alcohol. One common method is to react methacrylic acid with 3-[diethyl(methoxy)silyl]propanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can improve yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The silyl group can be hydrolyzed to form silanols.
Polymerization: The methacrylate group can undergo free-radical polymerization to form polymers.
Substitution: The silyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Polymerization: Initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Often involves nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Produces silanols and methacrylic acid.
Polymerization: Results in polymethacrylates.
Substitution: Yields various substituted silyl compounds.
Scientific Research Applications
3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized as a coupling agent and adhesion promoter in coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. The methacrylate group can undergo polymerization, creating a robust polymer network. These properties make it an effective coupling agent and adhesion promoter.
Comparison with Similar Compounds
Similar Compounds
- 3-[Diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
- 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate
- 3-[Tris(acetoxy)silyl]propyl methacrylate
Uniqueness
Compared to similar compounds, 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate offers a unique combination of reactivity and stability. The presence of both diethyl and methoxy groups on the silicon atom provides a balance between hydrophobicity and reactivity, making it versatile for various applications. Its ability to undergo polymerization and form strong siloxane bonds sets it apart from other silyl methacrylates.
Properties
CAS No. |
478068-44-9 |
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Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
3-[diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-6-16(7-2,14-5)10-8-9-15-12(13)11(3)4/h3,6-10H2,1-2,4-5H3 |
InChI Key |
ISHXIPDXNPZCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCOC(=O)C(=C)C)OC |
Origin of Product |
United States |
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